![molecular formula C26H24N2O2 B301261 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B301261.png)
1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one, also known as DAPM, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. This compound has been found to possess unique properties that make it a promising candidate for use in the fields of medicine, biotechnology, and pharmacology.
Mechanism of Action
The mechanism of action of 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have suggested that 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one may exert its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one has also been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one has been found to have other biochemical and physiological effects. Studies have shown that 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one can inhibit the growth of bacteria and fungi, and may have potential as an antibacterial and antifungal agent. 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one has also been found to have anti-inflammatory activity, and may have potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one in lab experiments is its potent anti-cancer activity. 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one has been found to be effective against a wide range of cancer cells, making it a promising candidate for use in cancer research. However, one limitation of using 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one in lab experiments is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for research involving 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one. One area of research is to further elucidate the mechanism of action of 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one. This could involve studying the interactions between 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one and specific enzymes or proteins involved in cancer cell growth and proliferation.
Another area of research is to explore the potential use of 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one in combination with other anti-cancer agents. Studies have shown that 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one may have synergistic effects when used in combination with other compounds, such as cisplatin.
Finally, future research could focus on exploring the potential use of 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one in other areas of medicine, such as the treatment of bacterial and fungal infections, or as an anti-inflammatory agent.
Conclusion:
In conclusion, 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is a promising compound that has been found to have potent anti-cancer activity and other potential scientific research applications. Further research is needed to fully elucidate the mechanism of action of 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one and explore its potential use in other areas of medicine.
Synthesis Methods
The synthesis of 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one involves the reaction of 4-dimethylaminobenzaldehyde and 4-methoxybenzylideneaniline with ethyl acetoacetate in the presence of a catalytic amount of piperidine. The product is then purified by recrystallization to obtain pure 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one.
Scientific Research Applications
1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one has been found to have a wide range of potential scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
properties
Product Name |
1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one |
|---|---|
Molecular Formula |
C26H24N2O2 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(3E)-1-[4-(dimethylamino)phenyl]-3-[(4-methoxyphenyl)methylidene]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C26H24N2O2/c1-27(2)22-11-13-23(14-12-22)28-25(20-7-5-4-6-8-20)18-21(26(28)29)17-19-9-15-24(30-3)16-10-19/h4-18H,1-3H3/b21-17+ |
InChI Key |
OKSDPWVZAUEUAF-HEHNFIMWSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)N2C(=C/C(=C\C3=CC=C(C=C3)OC)/C2=O)C4=CC=CC=C4 |
SMILES |
CN(C)C1=CC=C(C=C1)N2C(=CC(=CC3=CC=C(C=C3)OC)C2=O)C4=CC=CC=C4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=CC(=CC3=CC=C(C=C3)OC)C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3-Chloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301178.png)
![5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301179.png)
![5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B301181.png)
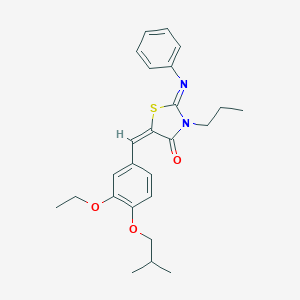
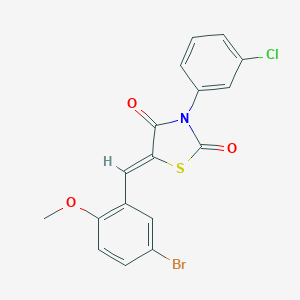
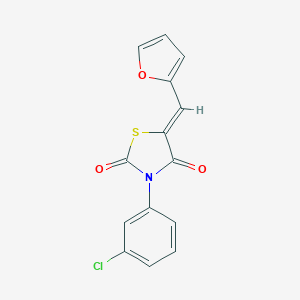

![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301191.png)
![2-Chloro-5-(5-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B301194.png)
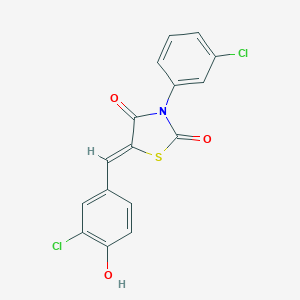
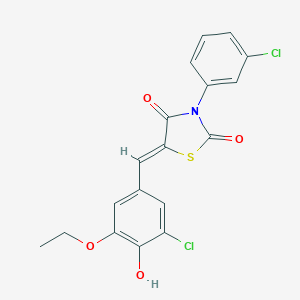
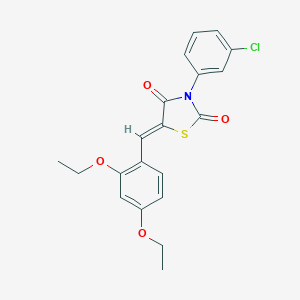
![5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301198.png)
![2-[(2-Chloro-4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B301199.png)